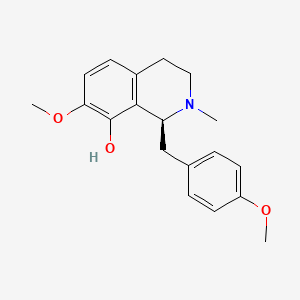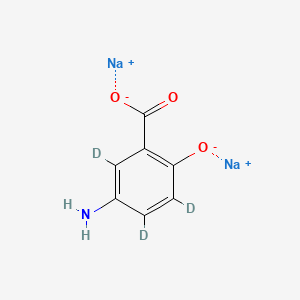
PD-L1-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PD-L1-IN-4 is a small molecule inhibitor targeting the programmed cell death ligand 1 (PD-L1). PD-L1 is a transmembrane protein involved in the regulation of the immune system, particularly in the suppression of the immune response. This compound is designed to block the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), thereby enhancing the immune system’s ability to attack cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PD-L1-IN-4 involves multiple steps, including the formation of key intermediates through various organic reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to monitor the production process .
Analyse Des Réactions Chimiques
Types of Reactions
PD-L1-IN-4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions are typically intermediates that are further modified to produce the final compound, this compound. These intermediates often contain functional groups that enhance the compound’s binding affinity and specificity to PD-L1 .
Applications De Recherche Scientifique
PD-L1-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Investigated for its role in modulating immune responses and its potential in treating autoimmune diseases.
Medicine: Explored as a therapeutic agent in cancer immunotherapy, particularly for cancers that overexpress PD-L1.
Industry: Utilized in the development of diagnostic assays and screening platforms for PD-L1 inhibitors .
Mécanisme D'action
PD-L1-IN-4 exerts its effects by binding to PD-L1 and preventing its interaction with PD-1. This blockade restores the activity of cytotoxic T cells, allowing them to recognize and destroy cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathway involves the inhibition of immune checkpoint signaling, leading to enhanced anti-tumor immune responses .
Comparaison Avec Des Composés Similaires
PD-L1-IN-4 is compared with other small molecule inhibitors targeting the PD-1/PD-L1 pathway, such as Incyte-001, Incyte-011, and BMS-1001. These compounds share similar mechanisms of action but differ in their binding affinities, cytotoxicity, and pharmacokinetic properties. This compound is unique in its specific binding pocket and its ability to enhance immune responses with minimal side effects .
List of Similar Compounds
- Incyte-001
- Incyte-011
- BMS-1001
This compound stands out due to its optimized binding characteristics and potential for clinical application in cancer immunotherapy .
Propriétés
Formule moléculaire |
C38H40ClFN4O8 |
|---|---|
Poids moléculaire |
735.2 g/mol |
Nom IUPAC |
(2R)-2-[[2-(2,1,3-benzoxadiazol-5-ylmethoxy)-5-chloro-4-[[2-fluoro-3-[3-[3-(4-hydroxypiperidin-1-yl)propoxy]phenyl]phenyl]methoxy]phenyl]methylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C38H40ClFN4O8/c39-31-18-27(20-41-34(21-45)38(47)48)35(50-22-24-8-9-32-33(16-24)43-52-42-32)19-36(31)51-23-26-5-2-7-30(37(26)40)25-4-1-6-29(17-25)49-15-3-12-44-13-10-28(46)11-14-44/h1-2,4-9,16-19,28,34,41,45-46H,3,10-15,20-23H2,(H,47,48)/t34-/m1/s1 |
Clé InChI |
CVHGLSHXHMFDJX-UUWRZZSWSA-N |
SMILES isomérique |
C1CN(CCC1O)CCCOC2=CC=CC(=C2)C3=CC=CC(=C3F)COC4=C(C=C(C(=C4)OCC5=CC6=NON=C6C=C5)CN[C@H](CO)C(=O)O)Cl |
SMILES canonique |
C1CN(CCC1O)CCCOC2=CC=CC(=C2)C3=CC=CC(=C3F)COC4=C(C=C(C(=C4)OCC5=CC6=NON=C6C=C5)CNC(CO)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


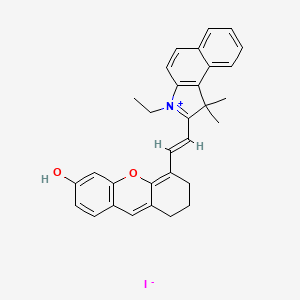
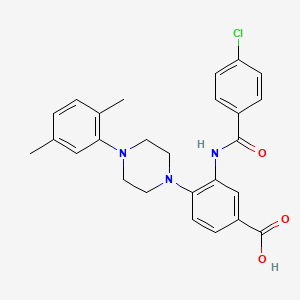
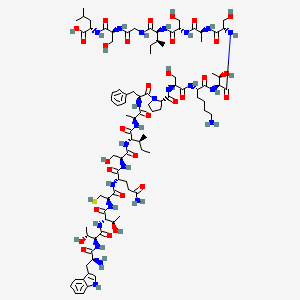
![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)
![[(1S,2S,5S,6S,8R,10S,11R,15S,18R)-9,10,18-trihydroxy-6-(methoxymethyl)-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B12378990.png)
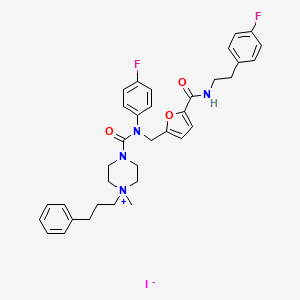
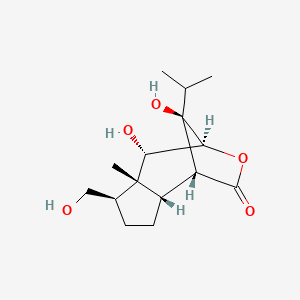
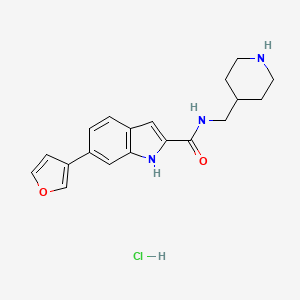

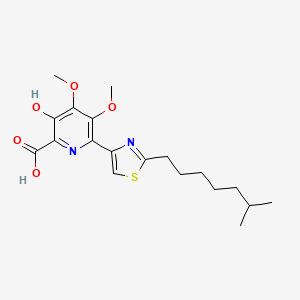
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
